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Compound of Interest

Compound Name: 2-(Quinolin-6-YL)acetic acid

Cat. No.: B348477 Get Quote

An In-depth Technical Guide to the Physicochemical Characteristics of 2-(Quinolin-6-
YL)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical

properties of 2-(Quinolin-6-YL)acetic acid. The document details its core physical and

chemical characteristics, spectroscopic data, and standardized experimental protocols for their

determination. Furthermore, it explores potential synthetic pathways and biological activities

associated with related quinoline structures, offering valuable context for research and

development.

Core Physicochemical Data
2-(Quinolin-6-YL)acetic acid, identified by CAS Number 5622-34-4, is a heterocyclic aromatic

compound. Its structure consists of a quinoline core with an acetic acid functional group

substituted at the 6-position. This arrangement of a bulky, aromatic ring system with a polar,

ionizable side chain governs its chemical behavior and physical properties. The quinoline

scaffold is a significant pharmacophore in medicinal chemistry, appearing in a wide range of

biologically active compounds[1].

A summary of the key physicochemical data for 2-(Quinolin-6-YL)acetic acid is presented

below. It should be noted that while some physical properties have been experimentally

determined, others, such as pKa and logP, are not readily available in the literature for this
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specific isomer and are discussed based on chemical principles and data from related

compounds.

Property Value Source(s)

IUPAC Name 6-quinolinylacetic acid

CAS Number 5622-34-4 [2][3]

Molecular Formula C₁₁H₉NO₂ [2]

Molecular Weight 187.19 g/mol [4]

Physical Form Solid

Melting Point 225 °C (decomposes) [3]

Boiling Point
388.8 ± 17.0 °C (at 760

mmHg)
[3]

pKa

Not experimentally determined.

Estimated values would be ~4-

5 for the carboxylic acid and

~4.9 for the quinoline nitrogen.

logP

Not experimentally determined.

A computed value (XLogP3)

for the related isomer 2-

(Quinolin-2-YL)acetic acid is

1.7.

[4]

Solubility

No quantitative data available.

Expected to be soluble in polar

organic solvents.

Spectroscopic Data
Spectroscopic analysis is critical for the structural elucidation and confirmation of 2-(Quinolin-
6-YL)acetic acid.
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Mass Spectrometry (MS): The electron ionization mass spectrum is expected to show a

prominent molecular ion (M+) peak at m/z 187. Key fragmentation pathways would likely

include the loss of the carboxyl group (-COOH) to yield a fragment at m/z 142, and

subsequent fragmentation of the quinoline ring, such as the expulsion of HCN, a

characteristic fragmentation for quinolines[5].

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is predicted to display characteristic signals in the

aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons on the quinoline

ring system[6][7]. A singlet corresponding to the two methylene protons (-CH₂-) of the

acetic acid group would be expected, likely in the δ 3.5-4.5 ppm range. A broad singlet for

the acidic proton of the carboxylic acid group would appear significantly downfield,

typically above δ 10 ppm[8][9].

¹³C NMR: The carbon NMR spectrum would show distinct signals for the nine carbons of

the quinoline ring, a signal for the methylene carbon, and a characteristic downfield signal

for the carbonyl carbon of the carboxylic acid, typically in the range of δ 170-180 ppm[6]

[10][11].

Experimental Protocols
Detailed and standardized protocols are essential for the accurate and reproducible

determination of physicochemical properties.

Protocol 1: Determination of Partition Coefficient (logP)
by Shake-Flask Method
The shake-flask method remains the gold standard for logP determination due to its direct

measurement of partitioning[12].

Principle: The compound is partitioned between two immiscible phases, typically n-octanol

and water, buffered to a specific pH (e.g., 7.4 for logD). The concentration of the compound

in each phase is measured after equilibrium is reached, and the partition coefficient is

calculated as the logarithm of the ratio of the concentrations.

Materials:
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2-(Quinolin-6-YL)acetic acid

n-Octanol (HPLC grade, pre-saturated with buffer)

Phosphate buffer (e.g., 0.1 M, pH 7.4, pre-saturated with n-octanol)

Separatory funnels or vials

Mechanical shaker or vortex mixer

Centrifuge

UV-Vis Spectrophotometer or HPLC system for concentration analysis

Procedure:

Prepare a stock solution of the compound in the aqueous buffer.

Add equal volumes of the n-octanol and the aqueous solution of the compound to a

separatory funnel or vial[13].

Seal the container and shake vigorously for a set period (e.g., 1-2 hours) at a constant

temperature (e.g., 25 °C) to allow partitioning to reach equilibrium[14].

Allow the phases to separate completely. Centrifugation may be required to break up any

emulsions[14].

Carefully withdraw an aliquot from both the aqueous and n-octanol layers for analysis[12].

Determine the concentration of the compound in each phase using a suitable analytical

method like HPLC or UV-Vis spectrophotometry.

Calculation: logP = log₁₀ ([Compound]octanol / [Compound]aqueous)

Protocol 2: Determination of Acid Dissociation Constant
(pKa) by UV-Metric Titration
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This method is highly sensitive and requires a smaller amount of sample compared to

potentiometric titration, provided the compound has a UV-active chromophore near the

ionization center[15].

Principle: The UV absorbance of an ionizable compound changes as a function of pH. By

measuring the absorbance at a fixed wavelength across a range of pH values, a titration

curve can be generated. The pKa is the pH at which the concentrations of the acidic and

basic forms of the molecule are equal, corresponding to the inflection point of the curve[16]

[17].

Materials:

2-(Quinolin-6-YL)acetic acid

A series of buffer solutions with known pH values spanning the expected pKa range (e.g.,

from pH 2 to 12).

Stock solution of the compound (e.g., in DMSO or methanol).

UV-Vis spectrophotometer, preferably with a 96-well plate reader for high-throughput

analysis[18].

Calibrated pH meter.

Procedure:

Prepare a series of solutions by adding a small, constant volume of the compound's stock

solution to each of the different pH buffers. Ensure the final concentration of any organic

cosolvent is low (e.g., <2%) to minimize its effect on the pKa[18].

Measure the UV-Vis spectrum for each solution over a relevant wavelength range to

identify the wavelength(s) of maximum absorbance change upon ionization.

Record the absorbance of each solution at the chosen analytical wavelength(s).

Data Analysis:

Plot absorbance versus pH.
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Fit the data to the Henderson-Hasselbalch equation or a suitable sigmoidal curve-fitting

model.

The pKa is determined from the inflection point of the resulting curve[19].

Protocol 3: Determination of Aqueous Solubility
Principle: An excess amount of the solid compound is equilibrated with an aqueous solvent

system. After equilibrium, the solid is separated, and the concentration of the dissolved

compound in the saturated solution is quantified.

Materials:

2-(Quinolin-6-YL)acetic acid (solid)

Aqueous buffer (e.g., pH 7.4)

Vials with screw caps

Orbital shaker or rotator in a temperature-controlled environment

Syringe filters (e.g., 0.22 µm) to remove undissolved solid

Analytical equipment for quantification (e.g., HPLC, UV-Vis, or NMR)

Procedure:

Add an excess amount of the solid compound to a vial containing a known volume of the

aqueous buffer. The presence of undissolved solid at the end of the experiment is

crucial[20].

Seal the vials and agitate them at a constant temperature for a sufficient time (e.g., 24-48

hours) to ensure equilibrium is reached.

Allow the vials to stand, permitting the excess solid to sediment.

Carefully withdraw a sample of the supernatant and immediately filter it to remove any

remaining solid particles[21].
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Dilute the filtrate as necessary and quantify the concentration of the dissolved compound

using a pre-calibrated analytical method[22].

Synthesis and Biological Activity Context
While a specific, detailed synthesis for 2-(Quinolin-6-YL)acetic acid is not widely published, a

plausible synthetic route can be generalized from established methods for creating quinoline

derivatives[23].

Substituted Aniline
(e.g., 4-aminoacetophenone) 6-substituted Quinoline Core

 Skraup or
 Pfitzinger Synthesis 6-(Bromomethyl)quinoline

 Radical
 Bromination
 (e.g., NBS) 2-(Quinolin-6-YL)acetic acid

 1. Cyanation (NaCN)
 2. Hydrolysis (H₃O⁺) 

Click to download full resolution via product page

Figure 1: Generalized synthetic workflow for 2-(Quinolin-6-YL)acetic acid.

Quinoline derivatives are known for a vast array of biological activities, including anticancer,

antimicrobial, and anti-inflammatory properties[1][24]. While the specific biological targets of 2-
(Quinolin-6-YL)acetic acid are not well-documented, a related class of compounds, quinolin-

6-yloxyacetamides, has been shown to exhibit fungicidal activity by inhibiting tubulin

polymerization[25]. This mechanism disrupts the formation of microtubules, which are essential

for cell division and structure, ultimately leading to fungal cell death.
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Figure 2: Proposed mechanism of action for related quinoline compounds.

Conclusion
2-(Quinolin-6-YL)acetic acid possesses a combination of aromatic and acidic functionalities

that define its physicochemical profile. While core properties like melting and boiling points are

established, further experimental determination of its pKa, logP, and solubility is necessary for a

complete characterization, which is vital for applications in drug discovery and materials
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science. The standardized protocols and contextual information provided herein serve as a

valuable resource for researchers working with this and related quinoline derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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